N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-15-3-1-14(2-4-15)17(6-8-21-9-7-17)12-19-16(20)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZLRSOMAHYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CSC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves the following steps:
Formation of the oxane ring: This step involves the reaction of 4-fluorobenzyl alcohol with an appropriate oxane precursor under acidic conditions to form the oxane ring.
Attachment of the thiophene ring: The oxane derivative is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide and related thiophene carboxamide derivatives:
Structural and Functional Analysis
Core Thiophene Modifications
- Target Compound: The 3-carboxamide group is retained, but the N-substituent includes a 4-fluorophenyl-oxane moiety.
- Analog Comparisons: Compound 15 : Substituted with a hydrazinocarbonyl group at position 5, which may enhance hydrogen-bonding interactions but reduce solubility.
Aryl/Heterocyclic Substituents
- Fluorophenyl vs.
- Oxane Ring vs. Benzothiophene : The oxane ring in the target compound may confer conformational rigidity, contrasting with the fused benzothiophene in Compound (I) , which enhances planarity and π-π stacking.
Spectroscopic Characterization
- While specific NMR/MS data for the target compound are unavailable, analogs (e.g., Compound 15 ) show diagnostic peaks for carboxamide NH (~10 ppm in ¹H NMR) and carbonyl carbons (~165–170 ppm in ¹³C NMR).
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a thiophene ring, an oxane moiety, and a fluorophenyl group. The synthesis typically involves the following steps:
- Preparation of the Oxane Ring : This is achieved through cyclization reactions.
- Introduction of the Fluorophenyl Group : This is usually done via electrophilic aromatic substitution.
- Coupling Reaction : The final step involves coupling the oxane with the thiophene and carboxamide groups under specific conditions to yield the target compound.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that thiophene derivatives exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. For example, compounds similar to this one have shown activity against Candida albicans and Staphylococcus aureus .
- Anticancer Activity : Research has suggested that thiophene-containing compounds can inhibit cancer cell proliferation. Mechanistic studies indicate that these compounds may induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of thiophene derivatives, suggesting that they may inhibit pro-inflammatory cytokines and pathways .
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes crucial in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It could bind to receptors involved in inflammation or cell growth, altering their activity and downstream signaling .
Case Studies
- Antifungal Activity Study :
- Cytotoxicity Assays :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-Fluoro-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide | Antifungal | Enzyme inhibition |
| 3-Bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide | Anticancer | Apoptosis induction |
| N-{[3-(trifluoromethyl)phenyl]oxan-3-yl}carboxamide | Anti-inflammatory | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
